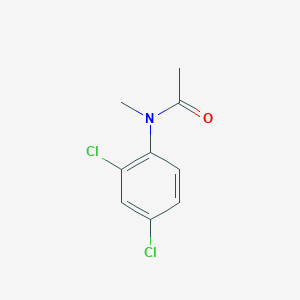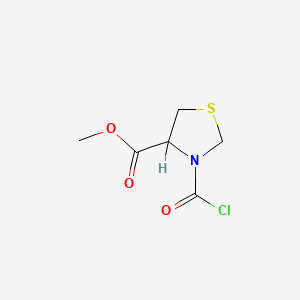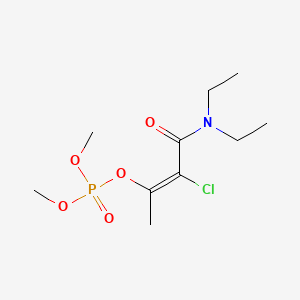
N-(2,4-dichlorophenyl)-N-methylacetamide
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N-methylacetamide (DCPA) is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. It belongs to the family of acetanilide herbicides and is known by various trade names such as Dacthal, DCPA, and Chlorthal. DCPA is a white crystalline powder that is slightly soluble in water and has a molecular weight of 236.12 g/mol.
Applications De Recherche Scientifique
Anticonvulsant Activity Evaluation
The compound has been used in the synthesis of 1-benzylsubstituted derivatives and evaluated for their anticonvulsant activity . The study involved the determination of affinity to GABAergic biotargets and the estimation of anticonvulsant activity using a PTZ-induced seizures model in mice .
Synthesis of Novel Derivatives
“N-(2,4-dichlorophenyl)-N-methylacetamide” is used as a precursor in the synthesis of novel derivatives. For instance, it has been used in the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide .
Structural and Conformational Analysis
The compound has been the subject of structural and conformational analysis studies . These studies involve the use of X-ray diffraction, NMR and IR spectroscopy, and computer modeling .
Synthesis of 1,2,3,4-Tetrahydropyrimidinecarboxylic Acids
The compound has been used in the synthesis of amides of 1,2,3,4-tetrahydropyrimidinecarboxylic acids . These acids have antioxidant and anti-metastatic activity with an overall low toxicity .
Synthesis of Thietane Derivatives
The compound has been used in the synthesis of thietane derivatives . Thietane derivatives are widely used in organic synthesis, and their anti-inflammatory, sedative, and insecticidal properties make this class of compounds promising objects for research in pharmaceutics .
Docking Studies
The compound has been used in docking studies to calculate affinity for GABA receptor and GABA enzyme active sites . This helps in predicting the activity of 1-benzyl derivatives in the pentylenetetrazole-induced seizures in an in vivo experiment .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The compound’s interaction with its targets likely leads to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,4-dichlorophenyl)-N-methylacetamide . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability .
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(13)12(2)9-4-3-7(10)5-8(9)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSRRQIUAFBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370642 | |
| Record name | N-(2,4-dichlorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93646-27-6 | |
| Record name | N-(2,4-dichlorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)




